

Assessing the Reversibility of sAC Inhibition by TDI-10229: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble adenylyl cyclase (sAC or ADCY10) is a unique intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, playing a pivotal role in various physiological processes. Notably, sAC is essential for sperm motility, capacitation, and the acrosome reaction, making it a key target for the development of non-hormonal contraceptives. [1][2]

TDI-10229 is a potent, selective, and orally bioavailable inhibitor of sAC.[3][4] It was developed as a significant improvement over earlier inhibitors like LRE1, which had limitations in potency and selectivity.[1][3] For applications such as on-demand contraception, the reversibility of an inhibitor is a critical attribute. This guide provides an objective comparison of **TDI-10229**'s reversibility, supported by experimental data, and contrasts its performance with other relevant sAC inhibitors.

Reversibility of TDI-10229 Inhibition

Experimental evidence confirms that the inhibition of sAC by **TDI-10229** is reversible. Studies involving washout experiments have demonstrated that the functional effects of the inhibitor can be reversed upon its removal. In these experiments, sperm pre-incubated with **TDI-10229** showed a recovery of bicarbonate-induced cAMP production after being diluted into an



inhibitor-free medium.[1][5][6] This restoration of sAC activity highlights the non-covalent and reversible binding nature of **TDI-10229**.

Comparative Performance of sAC Inhibitors

The reversibility of an inhibitor is closely linked to its binding kinetics, specifically its dissociation rate (koff) and residence time on the target protein. A comparison with other sAC inhibitors, such as the earlier compound LRE1 and the second-generation inhibitor TDI-11861, provides valuable context for **TDI-10229**'s profile.

TDI-10229 is significantly more potent than LRE1.[1] In contrast, TDI-11861 was designed for a longer residence time, exhibiting a much slower dissociation rate than **TDI-10229**.[7][8] This makes TDI-11861's inhibition less readily reversible, a desirable characteristic for applications requiring sustained target engagement, but less so for an on-demand contraceptive where rapid restoration of function is necessary.[6][9]

Table 1: Potency of sAC Inhibitors

Compound	Biochemical IC₅₀ (nM)	Cellular IC₅₀ (nM)
LRE1	14,100[1]	-
TDI-10229	158.6 - 195[10][11]	92 - 102[7][8][10]
TDI-11861	≤ 2.5 - 3[8][11]	5.5 - 7[7][8]

Table 2: Binding Kinetics of sAC Inhibitors (via Surface

Plasmon Resonance)

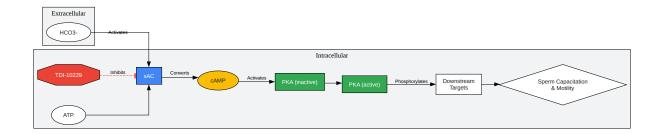
Compound	Association Rate (kon) (M ⁻¹ s ⁻¹)	Dissociation Rate (koff) (s ⁻¹)	Dissociation Constant (KD) (nM)	Residence Time (1/koff) (s)
TDI-10229	2.3 x 10⁵[8]	55.8 x 10 ⁻³ [8]	176[7][8]	~25[7]
TDI-11861	2.1 x 10⁵[8]	0.3 x 10 ⁻³ [8]	1.4[7][8]	~3181[7]

Signaling Pathways and Experimental Workflows



sAC Signaling in Sperm Function

The activation of sAC by bicarbonate is a critical initial step in the signaling cascade that leads to sperm capacitation, a series of physiological changes that enable the sperm to fertilize an egg. The resulting increase in cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, ultimately leading to hyperactivated motility and readiness for the acrosome reaction.



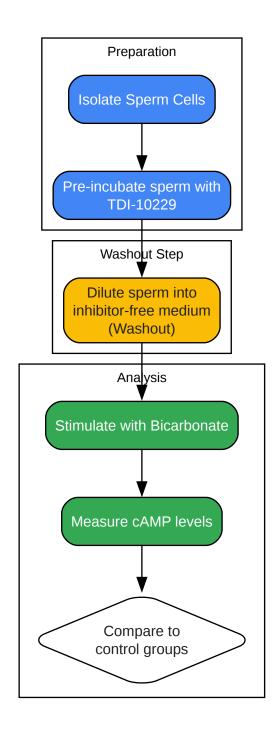
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Caption: The sAC signaling cascade in sperm.

Experimental Workflow: Washout Assay

To experimentally confirm the reversibility of an inhibitor, a washout assay is performed. This involves treating cells with the inhibitor, subsequently removing the inhibitor by washing, and then assessing the recovery of biological function.





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